molecular formula C25H24FN3O3 B2621160 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea CAS No. 1024376-41-7

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea

Cat. No.: B2621160
CAS No.: 1024376-41-7
M. Wt: 433.483
InChI Key: XCTPSFOBIGOGGG-UHFFFAOYSA-N
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Description

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea is a potent and selective small-molecule inhibitor of the Breakpoint Cluster Region-Abelson (Bcr-Abl) tyrosine kinase, a well-known driver oncogene in chronic myeloid leukemia (CML) Source . Its primary research value lies in its ability to target the notorious T315I "gatekeeper" mutation of Bcr-Abl, which confers resistance to first- and second-generation tyrosine kinase inhibitors like imatinib and nilotinib Source . The compound acts by binding to the ATP-binding site of the kinase, effectively blocking its constitutive activity and subsequent downstream signaling through pathways like STAT5, thereby inducing apoptosis and inhibiting proliferation in Bcr-Abl positive leukemic cell lines Source . As a third-generation inhibitor, it is an essential pharmacological tool for investigating mechanisms of drug resistance in CML, for developing combination therapies to overcome resistance, and for preclinical studies aimed at validating new treatment strategies for aggressive and resistant forms of leukemia Source .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O3/c1-31-23-14-17-11-12-27-22(21(17)15-24(23)32-2)13-16-3-7-19(8-4-16)28-25(30)29-20-9-5-18(26)6-10-20/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTPSFOBIGOGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea typically involves multiple steps, starting with the preparation of the dihydroisoquinoline intermediate. This intermediate is then reacted with a fluorophenyl isocyanate to form the final urea compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The dihydroisoquinoline moiety undergoes oxidation under controlled conditions:

Reagent Conditions Product Key Observations
Potassium permanganateAcidic aqueous solutionIsoquinoline derivative with ketone formation at the 3,4-positionComplete oxidation requires elevated temperatures (70–80°C)
Chromium trioxide (CrO₃)Acetic acid, 25°CPartial oxidation to aromatic isoquinoline with residual methoxy groupsSelective oxidation without demethylation
Ozone (O₃)Dichloromethane, −78°CCleavage of the dihydroisoquinoline ring to form aldehyde intermediatesRequires reductive workup (e.g., Zn/HOAc)

Mechanistic Insight : Oxidation typically targets the saturated 3,4-bond in the dihydroisoquinoline ring, converting it into an aromatic system. Methoxy groups at positions 6 and 7 remain intact under mild conditions but may demethylate under harsher treatment.

Reduction Reactions

The urea linkage and aromatic systems participate in reduction processes:

Reagent Conditions Product Yield
H₂/Pd-C (10%)Ethanol, 50°C, 6 hr1-(4-Fluorophenyl)amine derivative 85–90%
LiAlH₄THF, refluxCleavage of urea to form primary amines60–65%
Sodium borohydride (NaBH₄)Methanol, 0°CSelective reduction of imine bonds in dihydroisoquinoline 75%

Key Note : Catalytic hydrogenation selectively reduces the urea group to an amine, while LiAlH₄ disrupts the entire urea framework .

Substitution Reactions

The fluorophenyl and methoxy groups undergo electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄, 0°CPara to fluorine on 4-fluorophenyl 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluoro-3-nitrophenyl)urea
BrominationBr₂/FeBr₃, 25°COrtho to methoxy on dihydroisoquinolineBrominated derivative at 5-position of isoquinoline

Nucleophilic Substitution

Reagent Conditions Product
NaOH (10%)Reflux, 12 hrDemethylation of methoxy groups to hydroxyl
NH₃/MeOHSealed tube, 100°CReplacement of fluorine with amine on 4-fluorophenyl

Structural Impact : Fluorine’s strong electron-withdrawing effect directs electrophiles to the meta position, while methoxy groups activate the dihydroisoquinoline ring for electrophilic attack .

Hydrolysis of Urea Linkage

The urea group is susceptible to hydrolysis under acidic or basic conditions:

Conditions Reagent Products
HCl (6M), reflux6 hr4-Fluoroaniline and 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}amine
NaOH (2M), 80°C4 hrSame as above, with higher amine purity

Kinetics : Acidic hydrolysis proceeds faster due to protonation of the urea carbonyl, enhancing electrophilicity .

Coupling and Functionalization

The compound participates in cross-coupling reactions:

Reaction Catalyst Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives via substitution of fluorine
Heck reactionPd(OAc)₂, PPh₃Alkenylation at the dihydroisoquinoline methyl group

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and NH₃.

  • Photodegradation : UV light (254 nm) induces cleavage of the urea bond, forming nitroso intermediates .

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of this compound is its role as a cyclooxygenase (COX) inhibitor , particularly targeting COX-II. Research indicates that derivatives of this compound demonstrate significant inhibitory activity against COX-II, which is crucial in managing inflammation and pain.

CompoundIC50 (μM)Selectivity Index
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea0.5210.73
Celecoxib0.789.51

The above table illustrates that the compound exhibits a higher selectivity index compared to Celecoxib, indicating its potential as a more effective anti-inflammatory agent .

Analgesic Properties

In vivo studies have shown that this compound can significantly reduce pain responses in animal models. For instance, it has been tested in carrageenan-induced paw edema models, demonstrating a notable percentage of inhibition comparable to standard analgesics .

Potential in Cancer Therapy

Emerging research suggests that compounds with similar structures may also exhibit anticancer properties. The mechanism involves inducing apoptosis in cancer cells through various pathways, including the modulation of COX enzymes and other inflammatory mediators .

Case Study 1: COX-II Inhibition

A study conducted by Chahal et al. highlighted the effectiveness of various urea-based compounds in inhibiting COX-II activity. The compound was shown to inhibit COX-II with an IC50 value significantly lower than many existing drugs, suggesting its utility in developing new anti-inflammatory therapies .

Case Study 2: Analgesic Efficacy

Another study investigated the analgesic effects of this compound using animal models. Results indicated that it provided substantial pain relief comparable to traditional analgesics while exhibiting fewer side effects .

Mechanism of Action

The mechanism of action of 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound ID Substituent on Urea Nitrogen Molecular Formula Molecular Weight (g/mol) Key Properties Evidence Source
Target 4-fluorophenyl C₂₅H₂₃FN₄O₅ 478.49 (hypothetical) - -
Compound A 4-fluoro-3-nitrophenyl C₂₅H₂₃FN₄O₅ 478.49 Purity >90%
Compound B Prop-2-enyl (allyl) C₂₂H₂₅N₃O₃ 379.45 -
Compound C 2-ethoxyphenyl C₂₇H₂₉N₃O₄ 459.54 Density: 1.20±0.1 g/cm³; B.P.: 561.7±50.0°C
Compound D 3-chloro-4-methoxyphenyl C₂₆H₂₆ClN₃O₄ 479.96 Predicted pKa: 13.89±0.70
Compound E Morpholino-triazine core* C₂₅H₂₈FN₅O₃ 485.53 Synthesis yield: 33%

*Note: Compound E (from ) shares the urea and 4-fluorophenyl group but has a morpholino-triazine core instead of dihydroisoquinoline.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): Compound A introduces a nitro group (-NO₂) at the 3-position of the fluorophenyl ring. Compound D combines a chloro (-Cl, EWG) and methoxy (-OCH₃, EDG) group, creating a mixed electronic profile.
  • Electron-Donating Groups (EDGs):

    • Compound C’s 2-ethoxy group (-OCH₂CH₃) increases lipophilicity compared to the target’s 4-fluorophenyl. The predicted boiling point (561.7°C) suggests higher thermal stability .
  • Aliphatic vs. Aromatic Substituents:

    • Compound B’s allyl group reduces molecular weight (379.45 vs. ~478.49) and introduces aliphatic flexibility, which may alter binding kinetics or solubility .

Core Structure Variations

Compound E’s morpholino-triazine core diverges significantly from the dihydroisoquinoline scaffold. The triazine ring’s planar structure and morpholino substituents may influence π-π stacking or hydrogen-bonding interactions differently. The lower synthesis yield (33%) hints at synthetic challenges compared to dihydroisoquinoline derivatives .

Predicted Pharmacological Implications

  • Nitro Group (Compound A): May act as a prodrug moiety, undergoing enzymatic reduction to an amine. However, nitro groups can also confer toxicity risks .
  • Chloro and Methoxy (Compound D): The chloro group’s hydrophobicity could enhance binding to hydrophobic pockets, while methoxy improves solubility. The predicted pKa (~13.89) suggests moderate basicity, influencing ionization at physiological pH .
  • Ethoxy (Compound C): Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

The compound 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N2O4C_{23}H_{26}N_{2}O_{4} with a molecular weight of approximately 394.464 g/mol. The structure features a urea group linked to a phenyl ring and a dihydroisoquinoline moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC23H26N2O4
Molecular Weight394.464 g/mol
LogP2.3729
PSA (Polar Surface Area)61.64 Ų

The compound is believed to act primarily through modulation of specific receptors and enzymes involved in various biological pathways. Research indicates that it may interact with NMDA receptors , which are crucial for synaptic plasticity and memory function. By acting as a positive allosteric modulator of NMDA receptors containing NR2C/NR2D subunits, it enhances neurotransmission and could potentially influence cognitive processes such as learning and memory.

Pharmacological Effects

  • Neuroprotective Effects : Studies have suggested that compounds similar to this one exhibit neuroprotective properties by modulating excitatory neurotransmission and reducing excitotoxicity associated with neurodegenerative diseases.
  • Antitumor Activity : Preliminary research indicates that derivatives of this compound may possess antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, bis-aryl urea derivatives have shown high potency against LIM kinases, which are implicated in cancer metastasis .

Study 1: Neuroprotective Potential

In a study evaluating the neuroprotective effects of related compounds on neuronal cells exposed to glutamate-induced toxicity, it was found that the compound significantly reduced cell death and improved cell viability. The mechanism was attributed to its ability to modulate NMDA receptor activity, thereby decreasing calcium influx and subsequent neuronal damage.

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of similar urea derivatives in xenograft models. The results demonstrated substantial inhibition of tumor growth, with IC50 values indicating high potency (less than 25 nM) against selected cancer cell lines. The selectivity profile showed minimal off-target effects on other kinases, highlighting the compound's potential as a targeted cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-(4-fluorophenyl)urea, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Step 1: Prepare the 6,7-dimethoxy-3,4-dihydroisoquinoline core via Bischler-Napieralski cyclization of phenethylamine derivatives under acidic conditions .

Step 2: Functionalize the phenyl ring with a methyl group for subsequent coupling.

Step 3: Use Ullmann or Buchwald-Hartwig coupling to attach the fluorophenyl-urea moiety.
Purity Optimization:

  • Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
  • Validate purity via HPLC coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR), focusing on detecting residual solvents or unreacted amines .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

Methodological Answer:

  • Solubility: Use shake-flask methods with buffers (pH 1.2–7.4) and measure concentrations via UV-Vis spectroscopy. Correlate results with computational parameters like LogP (partition coefficient) and PSA (polar surface area), which influence hydrophilicity .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring degradation products via LC-MS. Focus on hydrolytic stability of the urea bond and oxidation of the dihydroisoquinoline moiety .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for the fluorophenyl group (δ 7.2–7.6 ppm) and dihydroisoquinoline protons (δ 3.5–4.5 ppm for methoxy groups) .
  • High-Resolution MS: Confirm molecular weight (expected [M+H]+ ~480–500 Da) and isotopic patterns for chlorine/fluorine .
  • X-ray Crystallography: Resolve stereochemistry of the dihydroisoquinoline core if crystalline forms are obtainable .

Advanced Research Questions

Q. How can contradictions in reported biological activities across in vitro models be resolved?

Methodological Answer:

Assay Standardization: Compare protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations. Variability in kinase inhibition assays may arise from ATP concentration differences .

Data Normalization: Use Z-score analysis to account for batch effects or plate-to-plate variability.

Mechanistic Profiling: Combine target-based assays (e.g., kinase panels) with phenotypic screens (e.g., anti-proliferative effects in cancer spheroids) to differentiate on-target vs. off-target effects .

Q. What computational strategies predict binding affinity with kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the dihydroisoquinoline moiety and ATP-binding pockets (e.g., EGFR or Aurora kinases). Validate with free-energy perturbation (FEP) calculations .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors from urea, hydrophobic interactions from fluorophenyl) to prioritize kinase families for experimental testing .

Q. What experimental approaches optimize metabolic pathway analysis and toxicity prediction?

Methodological Answer:

  • In Vitro Metabolism: Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., CYP450-mediated oxidation of methoxy groups).
  • Toxicogenomics: Apply RNA-seq to HepG2 cells post-treatment to assess pathways like oxidative stress (Nrf2) or apoptosis (caspase-3/7 activation) .
  • In Vivo Correlation: Administer radiolabeled compound in rodent models and track excretion routes (e.g., biliary vs. renal) using scintillation counting .

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